Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its ethyl ester group, a dimethylphenyl substituent, and a methyl group on the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzoyl chloride with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate: shares similarities with other isoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-16-14(13)12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3 |
InChI Key |
GVUXEFLRZWGTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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